molecular formula C9H15ClO3 B14066322 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one CAS No. 101156-12-1

4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one

Cat. No.: B14066322
CAS No.: 101156-12-1
M. Wt: 206.66 g/mol
InChI Key: HFEUWGGKOPVURR-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a ketone derivative featuring a 1,3-dioxolane ring substituted with a methyl and chloromethyl group, attached to a butan-2-one backbone. The dioxolane ring enhances stability compared to linear ethers, while the ketone functionality enables participation in condensation or nucleophilic addition reactions.

Properties

CAS No.

101156-12-1

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

4-[4-(chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one

InChI

InChI=1S/C9H15ClO3/c1-7(11)3-4-9(2)12-6-8(5-10)13-9/h8H,3-6H2,1-2H3

InChI Key

HFEUWGGKOPVURR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(OCC(O1)CCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ketone Reaction: One common method to synthesize 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one involves the reaction of acetoin with chloroformate in the presence of a catalyst.

    Oxathiolane-McReynolds Reaction: Another method involves the reaction of chloromethyl acetone with ethyl mercaptan under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically follows the ketone reaction method due to its efficiency and high yield. The process involves large-scale reactors and continuous purification systems to ensure the product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), trifluoroacetic acid.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Amines, thiols, acidic or basic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use:

    Oxidation: The compound undergoes oxidation at the benzylic position, leading to the formation of carboxylic acids.

    Substitution: The chloromethyl group is a reactive site for nucleophilic attack, leading to the formation of substituted products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Properties/Applications References
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one Chloromethyl, methyl (dioxolane); ketone Likely C₉H₁₃ClO₃ Not provided High reactivity (alkylation), synthesis intermediate
4-(4-Hydroxyphenyl)butan-2-one Hydroxyphenyl; ketone C₁₀H₁₂O₂ 5471-51-2 Fragrance ingredient; regulated for safety
4-(p-Tolyl)butan-2-one p-Tolyl (methylphenyl); ketone C₁₁H₁₄O 7774-79-0 Lipophilic; potential solvent or intermediate
2-Butanone, 4-(2-methyl-1,3-dioxolan-2-yl)- Methyl (dioxolane); ketone C₈H₁₄O₃ 33528-35-7 Stabilized dioxolane; less reactive than chloromethyl analog
4-(Methylsulfanyl)butan-2-one Methylthio (-SMe); ketone C₅H₁₀OS Not provided Nucleophilic substitution; sulfur-based reactivity
4-(Chloromethyl)-1,3-dioxolan-2-one Chloromethyl (dioxolane); cyclic carbonate C₄H₅ClO₃ 2463-45-8 Electrolyte or pharmaceutical intermediate

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